2,6-difluoropyridine-3-thiol
Description
Properties
CAS No. |
1807182-90-6 |
|---|---|
Molecular Formula |
C5H3F2NS |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Difluoropyridine 3 Thiol
Strategies for the Preparation of 2,6-Difluoropyridine-3-thiol Scaffolds
The synthesis of the this compound core requires a strategic approach to introduce three distinct functionalities onto the pyridine (B92270) ring with precise regiocontrol. This typically involves a multi-step sequence, starting with a pre-functionalized pyridine derivative.
Halogen Exchange and Fluorination Approaches for Pyridine Derivatives
The introduction of fluorine atoms onto a pyridine ring is most commonly achieved through halogen exchange (Halex) reactions, where chloro or bromo substituents are displaced by fluoride (B91410). doi.org The synthesis of 2,6-difluoropyridine (B73466), a key precursor, often starts from the more readily available 2,6-dichloropyridine (B45657). google.com
The reaction of 2,6-dichloropyridine with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) is a standard method. google.comresearchgate.net The efficiency of this reaction is highly dependent on the reaction conditions. The use of a polar aprotic solvent, like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, is crucial to solubilize the fluoride salt and promote the substitution. google.com For instance, a practical synthesis of 2,6-difluoropyridine involves reacting 2,6-dichloropyridine with KF in DMSO at elevated temperatures (175–192 °C), with the product being distilled out as it forms to drive the reaction to completion. google.com The reactivity of halopyridines in nucleophilic substitution is significantly higher for fluoro derivatives compared to their chloro counterparts; for example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.govacs.org
Key parameters for the successful synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine are summarized in the table below.
| Parameter | Condition | Rationale / Comment |
| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) researchgate.netgoogleapis.com | KF is cost-effective for industrial scale; CsF is more reactive but expensive. googleapis.com |
| Solvent | Dimethyl Sulfoxide (DMSO), Sulfolane google.com | High-boiling polar aprotic solvents enhance the nucleophilicity of the fluoride ion. |
| Temperature | 175–235 °C google.com | High temperatures are required to overcome the activation energy for the substitution. |
| Purity of Reagents | Low water and HF content google.com | Water can reduce solvent efficiency; HF can cause corrosion and side reactions. google.com |
| Reaction Setup | Intense stirring, distillation of product as formed google.com | Ensures good mixing for the heterogeneous reaction and shifts the equilibrium towards the product. google.com |
Thiolation Reactions and Directed Sulfur Incorporation Techniques
Once the 2,6-difluoro-pyridine scaffold is obtained, the next step is the introduction of the thiol group at the 3-position. A common strategy for this is the reaction of a halopyridine with a sulfur nucleophile. google.com Starting with a precursor like 2,6-difluoro-3-chloropyridine or 2,6-difluoro-3-bromopyridine, a nucleophilic aromatic substitution can be performed using a hydrosulfide (B80085) salt, such as potassium hydrogen sulfide (B99878) (KSH), to introduce the mercapto group. google.com
An alternative approach involves directed ortho-metalation. This powerful technique allows for the regioselective functionalization of pyridine rings through C-H activation. znaturforsch.com A directing group on the pyridine ring guides a strong base (typically an organolithium reagent or a lithium amide) to deprotonate an adjacent position. znaturforsch.com While a thiol group itself is not a suitable directing group due to its acidity, a precursor group could be installed at the 3-position. Subsequently, metalation at C-3 followed by quenching with an elemental sulfur source or other sulfur electrophiles would yield the desired thiol.
A general two-step process for introducing a thiol group into a molecule often involves an esterification reaction with a protected thioacetic acid, followed by deprotection to reveal the final thiol. nih.gov This methodology could be adapted for hydroxy-substituted difluoropyridines to achieve the target compound.
Multicomponent and Sustainable Synthesis Protocols
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single pot to form a product that contains portions of all reactants, offer an efficient and atom-economical route to complex molecules. acsgcipr.orgnih.gov Several MCRs are known for the synthesis of functionalized pyridines, such as the Hantzsch-type synthesis, which typically yields a dihydropyridine (B1217469) that requires a subsequent oxidation step. acsgcipr.org
Sustainable synthesis protocols often employ energy sources like microwave irradiation or ultrasound to accelerate reaction rates, improve yields, and reduce waste. acs.orgnih.govacs.org For example, a one-pot, four-component reaction under microwave irradiation has been shown to produce pyridine derivatives in excellent yields and short reaction times (2-7 minutes). acs.orgnih.gov While a direct MCR for this compound is not explicitly reported, the principles of MCRs could be applied to construct a highly substituted pyridine ring that can be converted to the target compound in subsequent steps. For instance, a pyridine ring could be assembled with precursor functional groups, such as a 3-amino group that could be converted to a thiol via a Sandmeyer-type reaction, and chloro groups at the 2- and 6-positions for later fluorination.
Derivatization and Functionalization Pathways of this compound
The this compound molecule is primed for further functionalization, primarily through reactions involving the fluorine substituents and the thiol group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring is electron-deficient, and this deficiency is significantly enhanced by the presence of two strongly electronegative fluorine atoms. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). acs.org The nitrogen atom in the pyridine ring stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the C-2, C-4, or C-6 positions. stackexchange.comquora.comquora.com In this compound, both fluorine atoms are located at these activated positions, making them excellent leaving groups for SNAr reactions.
The general mechanism for SNAr is a two-step addition-elimination process. pressbooks.pub First, the nucleophile attacks the carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
Regioselectivity and Chemoselectivity Studies of Nucleophilic Attack
When this compound is treated with a nucleophile, the key question is one of regioselectivity: which of the two non-equivalent fluorine atoms (at C-2 or C-6) will be replaced?
The outcome of the SNAr reaction on substituted dihalopyridines is influenced by a combination of electronic and steric factors, as well as the reaction conditions. researchgate.net
Electronic Effects: The thiol group at the 3-position (or more likely, the thiolate anion under typical basic SNAr conditions) is an electron-donating group. This can influence the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at C-2 versus C-6. Theoretical studies on analogous systems, such as 2,4-dichloropyrimidines, show that substituents on the ring can significantly alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, thereby directing the nucleophilic attack to a specific position. wuxiapptec.com For 3-substituted 2,6-dichloropyridines, it has been shown that electron-withdrawing 3-substituents (like cyano or trifluoromethyl) favor substitution at the 6-position, while other groups like carboxylate and amide favor the 2-position in acetonitrile. researchgate.net The precise electronic influence of a 3-thiolate would need specific investigation but is a critical determinant of regioselectivity.
Steric Effects: The steric bulk of the substituent at the 3-position can play a decisive role. Bulky groups can hinder the approach of a nucleophile to the adjacent C-2 position, thereby favoring attack at the more accessible C-6 position. researchgate.net This effect was observed in the reaction of 3-substituted-2,6-dichloropyridines with 1-methylpiperazine, where regioselectivity correlated with the Verloop steric parameter B1 of the 3-substituent. researchgate.net
Solvent Effects: The choice of solvent can also switch the regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine, using dichloromethane (B109758) (DCM) resulted in a 16:1 selectivity for the 2-isomer, whereas switching to DMSO inverted the preference to a 2:1 selectivity for the 6-isomer. researchgate.net This is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net
The table below outlines the factors influencing regioselectivity in the SNAr of 3-substituted dihalopyridines, which provides a predictive framework for this compound.
| Influencing Factor | Observation in Analogous Systems | Predicted Effect on this compound |
| 3-Substituent Electronics | Electron-withdrawing groups (e.g., -CN) favor C-6 attack; others (e.g., -CONH₂) favor C-2 attack. researchgate.net | The electron-donating 3-thiolate may favor C-2 attack, but this requires specific study. |
| 3-Substituent Sterics | Bulky groups favor C-6 attack by blocking the C-2 position. researchgate.net | The thiol group is not exceptionally bulky, but derivatization (e.g., S-alkylation) could increase steric hindrance. |
| Solvent | Hydrogen-bond accepting solvents (e.g., DMSO) can favor C-6 attack over C-2 attack. researchgate.net | The choice of solvent will be a critical parameter to control the reaction outcome. |
Chemoselectivity also needs to be considered. The thiol proton is acidic and will be removed by basic nucleophiles or added base. The resulting thiolate is a potent nucleophile itself and could potentially undergo S-alkylation or S-arylation if an appropriate electrophile is present. However, in the context of derivatization via SNAr, where the pyridine ring is the electrophile, the primary reaction pathway would be the substitution of a fluoride by an external nucleophile.
Mechanistic Investigations of SNAr Pathways (e.g., Meisenheimer Complexes, Concerted vs. Stepwise)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, and the reactivity of this compound in these reactions is a subject of significant mechanistic interest. The presence of two strongly electron-withdrawing fluorine atoms significantly activates the pyridine ring towards nucleophilic attack.
The classical SNAr mechanism proceeds via a two-step pathway involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net In the case of this compound, a nucleophile would attack one of the carbon atoms bearing a fluorine atom, leading to the formation of an anionic sigma-complex. This intermediate is stabilized by the electron-withdrawing nature of the remaining fluorine atom and the pyridine nitrogen. frontiersin.org The subsequent departure of the fluoride leaving group restores the aromaticity of the ring, yielding the substituted product.
However, recent studies have brought to light that not all SNAr reactions proceed through a distinct, observable Meisenheimer intermediate. bris.ac.ukbris.ac.uk A concerted pathway, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, has been proposed and computationally supported for certain substrates. researchgate.net The preference for a stepwise versus a concerted mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the stability of the potential Meisenheimer complex. researchgate.netnih.gov For highly activated substrates with poor leaving groups, a stepwise mechanism with a stabilized Meisenheimer intermediate is more likely. bris.ac.uk Conversely, for less activated systems with good leaving groups, a concerted mechanism may be favored.
In the context of this compound, the high electrophilicity of the pyridine ring and the presence of fluoride as a leaving group suggest that the reaction pathway could be borderline between stepwise and concerted. nih.govnih.gov The thiol group, particularly in its deprotonated thiolate form, can also influence the reaction by acting as an internal nucleophile or by modulating the electronic properties of the ring.
Table 1: Factors Influencing SNAr Mechanism in this compound
| Factor | Influence on Mechanism | Rationale |
| Electron-withdrawing Fluorine Atoms | Favors SNAr | Increases the electrophilicity of the pyridine ring. |
| Fluoride as Leaving Group | Can favor either stepwise or concerted | Fluoride is a relatively poor leaving group, which can stabilize a Meisenheimer complex, but its high electronegativity also promotes the reaction. bris.ac.uk |
| Nucleophile Strength | Can influence the rate-determining step | Stronger nucleophiles can accelerate the formation of the Meisenheimer complex. |
| Thiol/Thiolate Group | Potential for intramolecular reactions and electronic effects | The thiolate is a powerful nucleophile and can influence the regioselectivity of the attack. |
Organometallic Reactions and Directed Metalation Strategies (e.g., Ortho-Lithiation)
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. clockss.orgharvard.edu
For this compound, the thiol group (or more likely, the thiolate formed in the presence of a strong base) can act as a directing group. The interaction between the sulfur atom and the lithium reagent would direct the deprotonation to the C-4 position of the pyridine ring. This regioselectivity is due to the formation of a stable six-membered ring-like transition state. The use of hindered lithium bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent nucleophilic addition to the pyridine ring itself. clockss.org
The resulting 4-lithiated species is a versatile intermediate that can react with a variety of electrophiles to introduce new functional groups at the C-4 position, a position not readily accessible through other substitution patterns.
Table 2: Potential Ortho-Lithiation and Electrophilic Quench of this compound
| Reagent 1 | Reagent 2 (Electrophile) | Product |
| n-BuLi or LDA | I2 | 2,6-difluoro-4-iodopyridine-3-thiol |
| n-BuLi or LDA | (CH3)3SiCl | 2,6-difluoro-4-(trimethylsilyl)pyridine-3-thiol |
| n-BuLi or LDA | DMF | 2,6-difluoro-3-mercapto-4-pyridinecarboxaldehyde |
| n-BuLi or LDA | CO2 | 2,6-difluoro-3-mercaptopyridine-4-carboxylic acid |
Radical Reactions and Their Synthetic Applications
The chemistry of radical species offers alternative pathways for the functionalization of this compound. Thiols are well-known precursors to thiyl radicals (RS•) upon treatment with radical initiators or under photolytic conditions. nih.govprinceton.edu These thiyl radicals can participate in a variety of synthetic transformations.
One important application is the thiol-ene reaction, where a thiyl radical adds to a carbon-carbon double bond. youtube.com This reaction can be used to couple this compound to alkene-containing molecules, providing a mild and efficient method for forming carbon-sulfur bonds.
Furthermore, the pyridine ring itself can undergo radical substitution reactions. nih.gov For instance, alkyl radicals generated from various precursors can add to the electron-deficient pyridine ring. libretexts.org The regioselectivity of such additions would be influenced by the electronic and steric effects of the fluorine and thiol substituents.
Table 3: Potential Radical Reactions of this compound
| Reaction Type | Reactants | Potential Product(s) |
| Thiol-ene Coupling | This compound, Alkene, Radical Initiator | Adduct of the thiol to the alkene |
| Radical Alkylation | This compound, Alkyl Radical Source | Alkylated difluoropyridinethiol |
| Intramolecular Cyclization | A derivative of this compound with an appropriately positioned double bond | Fused heterocyclic system |
Oxidation-Reduction Pathways of the Thiol Moiety and Disulfide Formation
The thiol group of this compound is readily susceptible to oxidation and reduction reactions. libretexts.org The most common oxidation pathway involves the coupling of two thiol molecules to form a disulfide. wikipedia.org This reaction can be effected by a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. chemrxiv.orgnih.gov The resulting disulfide, bis(2,6-difluoropyridin-3-yl) disulfide, is a stable compound that can be isolated and stored.
The formation of this disulfide is a reversible process. The disulfide bond can be cleaved back to the corresponding thiols by treatment with a suitable reducing agent. biosynth.com Common reducing agents for this transformation include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and sodium borohydride. biosynth.com This redox-switchable nature of the thiol-disulfide interconversion is a key feature in many biological systems and has been exploited in materials science, for example, in the design of redox-responsive polymers. rsc.org
The pyridyl disulfide moiety is also known to participate in thiol-disulfide exchange reactions, where it can react with other thiols to form mixed disulfides. nih.gov This reactivity is the basis for its use as a reagent for the reversible attachment of molecules to thiol-containing substrates like proteins.
Table 4: Oxidation and Reduction of the Thiol Moiety
| Transformation | Reagents | Product |
| Oxidation | I2, H2O2, or O2 | bis(2,6-difluoropyridin-3-yl) disulfide |
| Reduction | Dithiothreitol (DTT), TCEP | This compound |
| Thiol-Disulfide Exchange | R-SH | Mixed disulfide (2,6-difluoropyridin-3-yl)-S-S-R |
Computational Chemistry and Theoretical Studies of 2,6 Difluoropyridine 3 Thiol
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-difluoropyridine-3-thiol. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. mdpi.com DFT methods are based on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.com This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for studying complex reaction pathways.
In the context of this compound, DFT calculations are instrumental in elucidating the mechanisms of reactions involving the thiol group or the pyridine (B92270) ring. For instance, DFT can be employed to study the nucleophilic substitution reactions at the pyridine ring, a common reactivity pattern for perfluorinated pyridines. mdpi.com The calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. mdpi.com
For example, in studying the reaction of this compound with an electrophile, DFT calculations can determine the relative energies of different possible reaction pathways. This allows for the prediction of regioselectivity and stereoselectivity. The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, are often used for their balance of accuracy and computational cost in studying organic molecules. researchgate.netnih.gov
Table 1: Representative Functional and Basis Set Combinations for DFT Studies
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311+G(d,p) | Geometry optimization and frequency calculations of organic molecules. |
| M06-2X | 6-311+G(d,p) | Good for studying reaction barriers and non-covalent interactions. |
| ωB97X-D | def2-TZVP | Includes dispersion corrections, suitable for systems with weak interactions. |
By analyzing the computed energies of reactants, products, and transition states, key kinetic and thermodynamic parameters of a reaction can be derived. This information is invaluable for understanding the factors that control the reactivity of this compound.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. ethz.ch These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. researchgate.net
For this compound, ab initio calculations are employed to obtain precise values for its electronic properties, such as ionization potential, electron affinity, and dipole moment. These calculations are crucial for understanding the molecule's response to external electric fields and its behavior in different solvent environments.
While computationally more demanding than DFT, ab initio methods are often used to benchmark the results of less expensive methods and to study systems where electron correlation effects are particularly important. For instance, high-level coupled-cluster calculations can provide a definitive characterization of the ground and excited electronic states of this compound.
Molecular Dynamics and Simulation Approaches for Reactive Systems
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into dynamic processes such as conformational changes, diffusion, and chemical reactions.
For reactive systems involving this compound, MD simulations can be used to explore the reaction dynamics in condensed phases. This is particularly important for understanding how the solvent environment influences the reaction pathway and kinetics. By combining quantum mechanical calculations for the reactive part of the system with a classical force field for the surrounding solvent molecules (QM/MM methods), the computational cost can be managed while maintaining a high level of accuracy for the reaction itself.
MD simulations can also be used to study the interactions of this compound with other molecules, such as proteins or surfaces. bohrium.com This is relevant for understanding its potential biological activity or its application in materials science.
Electronic Structure and Valence Orbital Analysis of this compound and its Derivatives
A detailed analysis of the electronic structure and valence orbitals of this compound provides a deeper understanding of its chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. researchgate.net
The energy and spatial distribution of the HOMO and LUMO can be calculated using both DFT and ab initio methods. For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiol group, making this site susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, indicating that the ring is susceptible to nucleophilic attack.
The introduction of different substituents on the pyridine ring or the thiol group can significantly alter the energies and distributions of the HOMO and LUMO, thereby tuning the reactivity of the molecule. researchgate.net For example, electron-withdrawing groups on the pyridine ring would lower the energy of the LUMO, making the molecule a better electron acceptor.
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value (Illustrative) | Method/Basis Set (Example) |
| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the specific computational method and basis set used.
Advanced Spectroscopic and Structural Characterization in 2,6 Difluoropyridine 3 Thiol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,6-difluoropyridine-3-thiol in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecule's connectivity and electronic environment can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the thiol proton. The chemical shift of the thiol proton (S-H) can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. In many thiol-containing compounds, this peak is often broad. rsc.org The two aromatic protons on the pyridine (B92270) ring will appear as a set of coupled multiplets. Their specific chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating thiol group. For comparison, in unsubstituted pyridine, the protons are found in the aromatic region umn.edu, and the introduction of substituents leads to predictable shifts in these resonances. nsf.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbon bearing the thiol group. The carbon atoms attached to the fluorine atoms (C2 and C6) will show large one-bond C-F coupling constants. The chemical shifts of the ring carbons are influenced by the substituents. researchgate.netmdpi.com For instance, the carbon atom attached to the sulfur atom (C3) is expected to be significantly shielded compared to the other carbons. Data for related compounds like 4-pyridinethiol shows the carbon attached to the thiol group at a specific chemical shift. spectrabase.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.ilslideshare.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. colorado.edu The fluorine signal will likely be a triplet due to coupling with the two adjacent protons. For comparison, the ¹⁹F NMR spectrum of 2-fluoropyridine (B1216828) shows a characteristic chemical shift. spectrabase.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (H4) | 7.0 - 8.0 | Doublet of doublets | J(H-H), J(H-F) |
| ¹H (H5) | 6.5 - 7.5 | Doublet of doublets | J(H-H), J(H-F) |
| ¹H (SH) | 1.0 - 4.0 | Broad singlet | - |
| ¹³C (C2) | 150 - 165 | Doublet | ¹J(C-F) |
| ¹³C (C3) | 110 - 125 | Singlet | - |
| ¹³C (C4) | 130 - 145 | Singlet | - |
| ¹³C (C5) | 100 - 115 | Singlet | - |
| ¹³C (C6) | 150 - 165 | Doublet | ¹J(C-F) |
| ¹⁹F | -100 to -150 | Triplet | J(F-H) |
High-Resolution Mass Spectrometry Techniques (e.g., HRMS) for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. nih.gov The fragmentation pattern observed in the mass spectrum also offers valuable structural information. wikipedia.org
The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₅H₃F₂NS. The presence of sulfur can be identified by the characteristic isotopic pattern of the molecular ion, with a notable [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.
Common fragmentation pathways for aromatic thiols often involve the loss of the thiol group or fragments from the aromatic ring. youtube.comnih.govresearchgate.net For this compound, key fragmentation could include the loss of a hydrogen sulfide (B99878) radical (•SH), a sulfur atom, or the sequential loss of fluorine atoms. The stability of the pyridine ring suggests that it will likely remain intact during initial fragmentation steps. libretexts.org
Interactive Data Table: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₅H₃F₂NS]⁺ | Molecular Ion | Calculated Exact Mass |
| [C₅H₂F₂N]⁺ | [M - SH]⁺ | M - 32.97 |
| [C₅H₃FNS]⁺ | [M - F]⁺ | M - 18.99 |
| [C₅H₃F₂N]⁺ | [M - S]⁺ | M - 31.97 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, insights can be drawn from related structures.
Advanced Vibrational Spectroscopy and Ionization Studies (e.g., VUV-MATI, IR)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. Advanced techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy offer detailed insights into the electronic structure and ionization dynamics.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H stretch (around 2550-2600 cm⁻¹), C-F stretches (typically in the 1200-1000 cm⁻¹ region), and various pyridine ring vibrations. sigmaaldrich.com An important aspect to consider is the potential for thione-thiol tautomerism, where the proton from the thiol group can migrate to the nitrogen atom of the pyridine ring to form the 2,6-difluoro-1H-pyridine-3-thione tautomer. acs.orgnih.gov IR spectroscopy can be used to study this equilibrium, as the C=S stretch of the thione tautomer would appear in a different region of the spectrum (around 1100-1200 cm⁻¹) compared to the S-H stretch of the thiol. nih.gov
VUV-MATI Spectroscopy: High-resolution VUV-MATI spectroscopy can provide a precise value for the adiabatic ionization energy (AIE) of the molecule. Studies on related compounds like 2,6-difluoropyridine (B73466) and 2,3-difluoropyridine (B50371) have demonstrated the power of this technique in determining accurate AIEs and characterizing the vibrational modes of the resulting cation. researchgate.netrsc.org The introduction of the thiol group is expected to lower the ionization energy compared to 2,6-difluoropyridine due to the electron-donating nature of sulfur. The VUV-MATI spectrum would reveal how the vibrational frequencies of the pyridine ring and the C-F bonds are affected upon ionization, providing fundamental information about the electronic structure of the molecule and its cation. mdpi.commdpi.comrsc.org
Applications in Advanced Chemical Sciences and Materials Incorporating 2,6 Difluoropyridine 3 Thiol
Building Blocks for Complex Organic Architectures
The strategic placement of reactive sites on the pyridine (B92270) ring of 2,6-difluoropyridine-3-thiol allows for its elaboration into more complex molecular frameworks.
The 2,6-difluoropyridine (B73466) moiety is a key precursor for the synthesis of 2,3,6-trisubstituted pyridines. The fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), and their reactivity can be differentiated, allowing for sequential and regioselective introduction of various substituents. researchgate.netlookchem.com While the direct use of this compound as a starting material for such transformations is not extensively documented in publicly available research, the established reactivity of 3-substituted-2,6-difluoropyridines provides a clear blueprint for its potential applications. researchgate.netlookchem.com
The general strategy involves the sequential displacement of the fluorine atoms by different nucleophiles. The fluorine at the 2-position is often more reactive towards nucleophilic attack. lookchem.com This differential reactivity allows for a tandem SNAr approach to construct 2,3,6-trisubstituted pyridines, which are significant scaffolds in medicinal chemistry and drug discovery. lookchem.com For instance, a facile method for the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride (B91410) has been reported, highlighting the accessibility of the 3-substituted-2,6-difluoropyridine core. researchgate.net Subsequently, these can be converted to 2,3,6-trisubstituted pyridines. researchgate.net The thiol group at the 3-position of this compound can be protected if necessary, and the fluorine atoms can be sequentially substituted to build up the desired polysubstituted pyridine scaffold. The thiol group can then be deprotected or further functionalized.
| Starting Material | Reaction Type | Product | Significance |
| 3-Substituted-2,6-difluoropyridines | Tandem Nucleophilic Aromatic Substitution (SNAr) | 2,3,6-Trisubstituted Pyridines | Access to popular scaffolds for drug candidates and biologically active compounds. lookchem.com |
The presence of both a thiol and a difluoropyridine moiety in this compound opens avenues for the synthesis of a variety of other heterocyclic systems. The thiol group is a versatile functional handle for constructing sulfur-containing heterocycles. For example, thioamides, which can be conceptually derived from thiols, are known to be useful building blocks for more complex heterocyclic molecules like 1,2,4-thiadiazoles. rsc.org
Role in Advanced Materials Science and Polymer Chemistry
The incorporation of fluorine atoms and a thiol group makes this compound an attractive monomer for the development of advanced materials with unique properties.
Perfluorinated aromatic compounds, such as perfluoropyridine, are valuable scaffolds for creating semifluorinated networks. dntb.gov.ua These materials are known for their high thermal stability and chemical resistance. The high reactivity of perfluoropyridine towards nucleophilic aromatic substitution allows for its use as a core to which other functionalities can be attached. dntb.gov.ua Although this compound is not perfluorinated, the principles can be extended. The thiol group can readily participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. mdpi.comillinois.edu
Thiol-ene polymerization involves the radical-mediated addition of a thiol to a double bond (ene), leading to the formation of thioether linkages. researchgate.net This process is known for its rapid reaction rates, low shrinkage, and tolerance to oxygen. nih.gov By designing multifunctional ene co-monomers, this compound can be incorporated into cross-linked polymer networks. The resulting fluorinated thermoset materials would be expected to exhibit enhanced thermal stability, chemical resistance, and potentially low surface energy, properties conferred by the fluorine content. The direct fluorination of polymers is a known method to impart properties similar to those of perfluorinated polymers. mdpi.com The use of a fluorinated monomer like this compound allows for the bulk modification of the polymer properties.
| Monomer/Scaffold | Polymerization/Network Formation | Resulting Material | Key Properties |
| Perfluoropyridine (PFPy) | Nucleophilic Aromatic Substitution (SNAr) | Fluorinated Networks and Polymers | High thermal stability, chemical resistance. dntb.gov.ua |
| Thiol-containing monomers | Thiol-Ene Polymerization | Thiol-Ene Networks | Rapid reaction, low shrinkage, uniform networks. nih.govradtech.org |
The pyridine and thiol groups in this compound can participate in non-covalent interactions, leading to the formation of ordered supramolecular structures. Pyridine-containing molecules are well-known to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions. mdpi.comresearchgate.net The thiol group can also act as a hydrogen bond donor and acceptor.
In pyridine-thiol systems, the interplay of N···H-S and S···H-N hydrogen bonds, as well as π-π stacking between the pyridine rings, can direct the self-assembly into well-defined architectures such as tapes, sheets, or three-dimensional networks. The fluorine atoms on the pyridine ring can further influence the supramolecular assembly through halogen bonding and by modifying the electronic properties of the aromatic ring, which in turn affects the π-π stacking interactions. While specific studies on the supramolecular chemistry of this compound are limited, the principles governing the self-assembly of related molecules suggest its potential to form highly ordered structures.
Coordination Chemistry and Ligand Design for Metal Complexes
Pyridine and thiol groups are excellent ligands for a wide range of metal ions. researchgate.netwikipedia.org The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can coordinate to metal centers, making this compound a potentially versatile ligand in coordination chemistry. Transition metal thiolate complexes are numerous and play important roles in bioinorganic chemistry and catalysis. wikipedia.org
Exploration of Ligand Properties and Metal Complexation Potential
The this compound molecule is an exemplary ligand in coordination chemistry. Thiolates (the deprotonated form of thiols) are classified as soft Lewis bases, which means they form strong coordination bonds with metals that are soft Lewis acids, such as late transition metals. wikipedia.org The presence of both a soft sulfur donor and a borderline nitrogen donor allows for multiple modes of coordination, including acting as a monodentate or a bidentate chelating ligand.
In its deprotonated state, the thiolate sulfur is typically the primary coordination site. Research on the closely related pyridine-2-thiol (B7724439) shows it readily forms complexes with a variety of transition metals including iron(II), cobalt(II), nickel(II), copper(I/II), rhodium(II), and palladium(II), with evidence pointing to the sulfur atom as the donor. rsc.org The introduction of two fluorine atoms in this compound modifies the electronic properties of the pyridine ring, enhancing the acidity of the thiol proton and influencing the stability and reactivity of the resulting metal complexes.
The versatility of the substituted pyridine scaffold is well-documented. Pyridine derivatives have been used to create complexes with a wide array of metals, including silver(I), iridium(III), and platinum(II) for applications in organic light-emitting diodes (OLEDs) nih.gov, as well as lanthanides for separation technologies. osti.gov The resulting metal-thiolate complexes of this compound are investigated for applications in advanced materials, such as single-component molecular conductors, where gold dithiolate complexes have shown promise. researchgate.net The combination of the pyridine ring and the thiolate function offers a platform to fine-tune the electronic and photophysical properties of metal complexes. nih.gov
| Metal Ion(s) | Ligand Type | Potential Application | Source |
|---|---|---|---|
| Fe(II), Co(II), Ni(II), Cu(I/II), Rh(II), Pd(II) | Pyridine-2-thiol | Fundamental Coordination Chemistry | rsc.org |
| Ag(I), Ir(III), Pt(II) | 2′,6′-difluoro-2,3′-bipyridine | Organic Light-Emitting Diodes (OLEDs) | nih.gov |
| Group 10 & 11 (e.g., Cu) | Pyridine-thioether macrocycle | Homogeneous Catalysis | elsevierpure.comresearchgate.net |
| Au(III) | Dithiolate ligands | Molecular Conductors | researchgate.net |
| Er(III) (Lanthanide) | Pyridine N,P,P'-trioxide | f-element Separation/Coordination | osti.gov |
| Tl(III) | Pyridine-dicarboxylate | Anticancer Agents | nih.gov |
Catalytic Applications of Metal-Thiolate Complexes
Metal-thiolate complexes are not only structurally interesting but also possess significant catalytic potential, in part because the metal-sulfur bond is a recurring motif in the active sites of many metalloenzymes. Complexes derived from ligands like this compound are explored for their ability to facilitate organic transformations.
A key area of application is in coupling reactions. For instance, metal complexes of a related pyridine-containing thioether macrocycle have been successfully employed as catalysts in A³-coupling reactions, which form propargylamines from aldehydes, terminal alkynes, and amines. elsevierpure.comresearchgate.net These catalytic systems, involving metals like copper, have demonstrated high efficiency, proceeding with low catalyst loadings and often accelerated reaction rates, particularly when using methods like microwave heating. elsevierpure.com The thiolate or thioether sulfur plays a critical role in the catalytic cycle, stabilizing the metal center and modulating its reactivity. The electronic tuning provided by the fluorine atoms in this compound can further refine the catalytic activity of its metal complexes, potentially leading to higher selectivity and turnover numbers.
| Reaction Type | Catalyst System | Key Findings | Source |
|---|---|---|---|
| A³-Coupling (Aldehyde-Alkyne-Amine) | Group 10/11 metal complexes of a pyridine-thioether macrocycle | Efficient catalysis with low catalyst loadings; reaction rates enhanced by microwave activation. | elsevierpure.comresearchgate.net |
Strategic Utility in Medicinal Chemistry Research and Chemical Biology
In medicinal chemistry, the search for "privileged scaffolds"—core molecular structures that can be systematically modified to interact with a variety of biological targets—is a central theme. nih.govnih.gov The this compound scaffold is a prime candidate due to its unique combination of features that are desirable for drug design.
Scaffold Design for Modulation of Biological Targets
The this compound structure serves as a versatile scaffold for designing inhibitors of key biological targets, such as enzymes and receptors. The difluoropyridine core provides a rigid framework that can be tailored to fit into specific binding pockets. The fluorine atoms are particularly valuable; they can increase binding affinity through favorable interactions with the protein backbone and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
This approach is exemplified by the development of inhibitors for targets like kinases and thrombin, where rigid scaffolds are systematically optimized. nih.govnih.gov A common strategy in medicinal chemistry is bioisosteric replacement, where a part of a known active molecule is swapped with a group of similar size and electronic character to improve properties. For example, thiazolo[4,5-d]pyrimidines have been successfully developed as purine (B94841) isosteres, mimicking endogenous molecules like adenine (B156593) to interact with a host of biological targets. nih.gov Similarly, the this compound scaffold can be incorporated into larger molecules designed to mimic the natural substrates of enzymes, with the thiol group acting as a crucial anchor or reactive center within the target's active site.
| Scaffold Type | Biological Target Class | Design Principle | Source |
|---|---|---|---|
| Thienopyrazole | Kinases (e.g., KDR) | Targeted library synthesis based on a core scaffold to identify potent inhibitors. | nih.gov |
| Azaphenylalanine | Proteases (e.g., Thrombin) | Incorporation of an azapeptide scaffold to restrict conformational freedom and enhance binding. | nih.gov |
| Thiazolo[4,5-d]pyrimidine | Purine-binding proteins (various) | Use as a purine isostere to mimic endogenous ligands like adenine and guanine. | nih.gov |
| Thiazole Ring | Various (inflammatory, cancer, etc.) | Acts as a unique heterocyclic motif displaying a wide array of pharmacological activities. | nih.gov |
Development of Thiol-Containing Analogues for Biochemical Pathway Studies
Beyond direct therapeutic use, analogues derived from this compound are valuable tools for chemical biology. The thiol group is a highly versatile functional handle for studying biochemical pathways. It can be used to attach the molecule to surfaces or nanoparticles, creating probes for imaging or targeted delivery.
An established methodology involves synthesizing thiol-containing derivatives of biologically active compounds for attachment to gold nanoparticles (AuNPs), which can then be used in drug delivery systems. nih.gov This process often requires a two-step sequence where the thiol is first protected (e.g., as a trityl thioether), the molecule is assembled, and the protecting group is then removed to reveal the free thiol for conjugation. nih.gov Analogues of this compound can be synthesized using this approach to create probes for tracking metabolic processes or to identify the molecular targets of a parent compound through activity-based protein profiling, where the thiol group covalently reacts with specific amino acid residues in a binding pocket.
Emerging Research Directions and Future Perspectives for 2,6 Difluoropyridine 3 Thiol
Innovative Synthetic Methodologies: Flow Chemistry and Microwave-Assisted Synthesis
The efficient synthesis of 2,6-difluoropyridine-3-thiol is a critical first step toward unlocking its full potential. Traditional batch synthesis methods for pyridine (B92270) derivatives can be time-consuming and often result in lower yields. youngin.com Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis are being explored to overcome these limitations, offering rapid, efficient, and scalable routes to this and related molecules.
Flow Chemistry: This technique involves the continuous pumping of reagents through a reactor, enabling precise control over reaction parameters like temperature, pressure, and reaction time. researchgate.netmdpi.com For the synthesis of functionalized heterocycles, flow chemistry has been shown to significantly reduce reaction times and improve yields compared to batch processes. mdpi.comuc.pt The synthesis of this compound could conceivably begin with the synthesis of 2,6-difluoropyridine (B73466), a process that has been established, followed by a subsequent thiolation step in a continuous flow system. google.com This approach would allow for the safe handling of potentially reactive intermediates and facilitate a more streamlined and automated production process.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods. youngin.comeurekaselect.comnih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various pyridine derivatives. nih.govmdpi.com The synthesis of this compound could be significantly expedited by employing microwave heating for the key bond-forming reactions, such as the introduction of the thiol group onto the difluorinated pyridine scaffold. This method's ability to rapidly screen reaction conditions also makes it a valuable tool for optimizing the synthesis of novel derivatives.
| Synthetic Method | Key Advantages | Potential Application to this compound |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters, reduced reaction times. researchgate.netmdpi.commdpi.comuc.pt | Sequential synthesis and thiolation of 2,6-difluoropyridine in a continuous, automated process. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved product purity. youngin.comeurekaselect.comnih.gov | Accelerated synthesis of the target compound and its derivatives, facilitating rapid library generation. |
Advanced Spectroscopic Probes for Real-Time Reactivity Monitoring
Understanding the reactivity of this compound is paramount for its application. The presence of fluorine atoms provides a unique spectroscopic handle for monitoring its reactions in real-time, particularly through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear resolution of different fluorine environments. nih.gov This technique has been successfully employed to monitor the reactions of other fluorinated thiols, enabling the direct observation of transient intermediates and the elucidation of reaction mechanisms. nih.govnih.govrsc.org By using ¹⁹F NMR, researchers can track the consumption of this compound and the formation of its products in real-time, providing invaluable kinetic and mechanistic data. youtube.comrsc.org This is particularly useful for studying its interactions with biological molecules or its incorporation into material scaffolds.
| Spectroscopic Technique | Principle | Application to this compound |
| ¹⁹F NMR Spectroscopy | The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The chemical shifts are very sensitive to the local electronic environment. nih.gov | Real-time monitoring of reactions involving the thiol group, allowing for the study of reaction kinetics, mechanism, and the identification of intermediates. nih.govrsc.org |
Computational Design and Prediction of Novel Derivatives and Their Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. researchgate.netjchemrev.com DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound and its derivatives. researchgate.netnih.govnih.gov
By performing in silico studies, researchers can predict how modifications to the core structure of this compound will affect its properties. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential as an electronic material. researchgate.net Furthermore, computational models can predict the binding affinity of derivatives to biological targets, guiding the design of new therapeutic agents or chemical probes. nih.gov This predictive power accelerates the discovery process and reduces the need for extensive empirical screening.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure (HOMO, LUMO), molecular geometry, vibrational frequencies, reaction energies, and spectroscopic properties. researchgate.netjchemrev.comresearchgate.net | Prediction of reactivity, design of derivatives with tailored electronic properties, and understanding of spectroscopic data. nih.govnih.gov |
Interdisciplinary Applications in Chemical Biology and Advanced Functional Materials
The unique combination of a fluorinated aromatic system and a nucleophilic thiol group makes this compound a highly promising candidate for a range of interdisciplinary applications.
Chemical Biology: The thiol group is known to react selectively with certain biological molecules, making it a useful handle for bioconjugation. nih.gov Fluorinated compounds are also widely used in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. researchgate.netnumberanalytics.com Derivatives of this compound could be developed as novel probes for detecting specific biological analytes or as potential therapeutic agents. The fluorine atoms can also serve as reporters for in vivo imaging using ¹⁹F MRI. numberanalytics.com Thiourea derivatives, which can be synthesized from thiols, have shown a wide range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties. mdpi.com
Advanced Functional Materials: The pyridine ring is a common component in materials with interesting electronic and optical properties. researchgate.net The introduction of fluorine atoms can modulate these properties, and the thiol group provides a point of attachment for polymerization or for grafting onto surfaces. scientificlabs.co.uksigmaaldrich.com This opens up the possibility of creating novel polymers and materials with tailored characteristics. For example, polymers incorporating this compound could exhibit enhanced thermal stability and unique photophysical properties, making them suitable for applications in electronics or as advanced coatings. youtube.comnumberanalytics.com Thiol- and disulfide-containing polymers are also known for their stimulus-responsive and self-healing properties. nih.gov
| Field | Potential Application | Rationale |
| Chemical Biology | - Targeted drug delivery- Biosensors- ¹⁹F MRI contrast agents | - Thiol group for bioconjugation.- Fluorine for enhanced metabolic stability and as an imaging reporter. nih.govresearchgate.netnumberanalytics.com- Thiourea derivatives exhibit diverse biological activities. mdpi.com |
| Advanced Functional Materials | - Specialty polymers- Self-healing materials- Electronic materials | - Thiol group for polymerization and surface modification.- Fluorinated pyridine core for tuning electronic and physical properties. scientificlabs.co.uksigmaaldrich.com- Thiol-disulfide chemistry for dynamic materials. nih.gov |
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: How can this compound be characterized structurally?
Methodological Answer:
Combine spectroscopic and computational tools:
- NMR : Analyze and shifts to confirm fluorine and thiol proton environments.
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (see PubChem InChI keys for analogous compounds) .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
Thiol groups are prone to oxidation. Key precautions:
- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent disulfide formation.
- Reaction Handling : Use reducing agents (e.g., DTT) in aqueous buffers. Safety data for similar thiols highlight risks of decomposition under light/heat .
Advanced: How can mechanistic studies elucidate substitution patterns in this compound derivatives?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states for fluorothiol substitution reactions using software like Gaussian. PubChem’s SMILES/InChI data provide baseline parameters .
Advanced: How to resolve contradictions in reported synthetic yields for fluoropyridine-thiol derivatives?
Methodological Answer:
Apply systematic analysis:
Variable Screening : Use Design of Experiments (DoE) to test factors like temperature, catalyst loading, and solvent purity.
Reproducibility Checks : Cross-validate protocols (e.g., Pd catalyst batches in vs. lithiation in ).
Byproduct Analysis : Employ LC-MS to identify side products (e.g., disulfides or dehalogenated species) .
Advanced: What computational strategies predict the reactivity of this compound in drug discovery?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., enzymes with thiol-binding sites).
- QSAR Modeling : Corrogate electronic parameters (Hammett σ constants for -F/-SH groups) with bioactivity data from PubChem .
Advanced: How to design derivatives of this compound for enhanced pharmacological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
